molecular formula C14H13NO2S B4386814 N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide

N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide

Cat. No. B4386814
M. Wt: 259.33 g/mol
InChI Key: TVCKSVFPXCAHIA-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide, commonly known as APTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APTC belongs to the class of thiophene derivatives and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of APTC involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. APTC inhibits the activity of COX-2, thereby reducing the production of prostaglandins and inflammation.
Biochemical and Physiological Effects:
APTC has been found to have various biochemical and physiological effects. APTC has been found to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. APTC has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property of APTC makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of APTC is its potential application in cancer research. APTC has been found to have a potent inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of APTC is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on APTC. One of the directions is to explore the potential application of APTC in the treatment of Alzheimer's disease. APTC has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Another direction is to explore the potential application of APTC in the development of anticancer drugs. APTC has been found to have a potent inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is also needed to explore the potential application of APTC in the treatment of inflammatory diseases.
Conclusion:
In conclusion, APTC is a chemical compound that has been extensively studied for its potential applications in scientific research. APTC has been found to have various biochemical and physiological effects, including the inhibition of the enzyme COX-2, the induction of apoptosis, and the inhibition of the enzyme acetylcholinesterase. APTC has potential applications in cancer research, the treatment of Alzheimer's disease, and the treatment of inflammatory diseases. Further research is needed to explore the potential of APTC in these areas.

Scientific Research Applications

APTC has been extensively studied for its potential applications in scientific research. One of the significant applications of APTC is in the field of cancer research. APTC has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. APTC has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-8-17-12-6-3-5-11(10-12)15-14(16)13-7-4-9-18-13/h2-7,9-10H,1,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCKSVFPXCAHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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